molecular formula C10H12 B072049 1-Methyl-4-(prop-1-en-2-yl)benzene CAS No. 1195-32-0

1-Methyl-4-(prop-1-en-2-yl)benzene

Cat. No. B072049
CAS RN: 1195-32-0
M. Wt: 132.2 g/mol
InChI Key: MMSLOZQEMPDGPI-UHFFFAOYSA-N
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Description

“1-Methyl-4-(prop-1-en-2-yl)benzene” is a chemical compound with the molecular formula C11H14 . It is also known as "Benzene, 1-methyl-4-(1-methyl-2-propenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(prop-1-en-2-yl)benzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .

Scientific Research Applications

Synthesis of Amphiphilic Copolymers

Alpha,p-Dimethylstyrene can be used in the synthesis of amphiphilic copolymers . It can potentially be obtained from renewable sources and serve as a substitute for styrene in the synthesis of these copolymers . The resulting material can be a valid alternative to styrene-maleic acid (SMA) copolymers for various applications, such as emulsifiers and dispersants .

Use in Emulsifiers

The copolymers synthesized using alpha,p-Dimethylstyrene can be used as emulsifiers . These substances help mix two immiscible liquids, such as oil and water, making them particularly useful in industries like food, cosmetics, and pharmaceuticals .

Use in Dispersants

Similarly, these copolymers can also be used as dispersants . Dispersants are substances that stabilize suspensions of particles in a liquid medium, preventing them from clumping together. They are widely used in industries such as paints, inks, and coatings .

Flavor Constituent in Food

Alpha,p-Dimethylstyrene has been identified as one of the volatile flavor constituents in certain foods, such as litchi, essential oils of distilled Mexican lime, and parsley . This suggests its potential use in the food industry for flavoring purposes .

Synthesis of Polymeric Materials from Biomass

Alpha,p-Dimethylstyrene can be selectively converted from D-limonene, a compound sourced from food waste . This conversion process can subsequently produce polymeric materials, demonstrating the compound’s potential in waste valorization and sustainable material production .

Use in Chemical Synthesis

Alpha,p-Dimethylstyrene can be used as a synthon in Sonogashira cross-coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .

properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLOZQEMPDGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27599-43-5
Record name Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27599-43-5
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DSSTOX Substance ID

DTXSID7047564
Record name 1-Methyl-4-(prop-1-en-2-yl)benzene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless mobile liquid; citrusy-lemon like aroma
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029641
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Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

186.00 to 189.00 °C. @ 760.00 mm Hg
Record name p-Mentha-1,3,5,8-tetraene
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.854
Record name p,alpha-Dimethylstyrene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Methyl-4-(prop-1-en-2-yl)benzene

CAS RN

1195-32-0
Record name p-Cymenene
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Record name p-alpha-Dimethyl styrene
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Record name 1195-32-0
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Record name Benzene, 1-methyl-4-(1-methylethenyl)-
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Record name 1-Methyl-4-(prop-1-en-2-yl)benzene
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Record name p,α-dimethylstyrene
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Record name P-.ALPHA.-DIMETHYL STYRENE
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Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
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Melting Point

-20 °C
Record name p-Mentha-1,3,5,8-tetraene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the formation of 1-Methyl-4-(prop-1-en-2-yl)benzene relate to citral degradation?

A1: 1-Methyl-4-(prop-1-en-2-yl)benzene, along with p-cymene-8-ol, has been identified as an intermediate compound in the degradation pathway of citral under acidic conditions. [, ] This degradation process leads to the formation of off-flavors, specifically p-methylacetophenone, which is undesirable in citral-containing beverages and food products. []

Q2: Can the formation of 1-Methyl-4-(prop-1-en-2-yl)benzene from citral be inhibited?

A2: Research has shown that while plant extracts with antioxidant properties cannot prevent citral degradation itself, they can influence the formation of degradation products. [] Specifically, grape seed, pomegranate seed, green tea, and black tea extracts were found to inhibit the formation of p-methylacetophenone, the final off-odor compound. Interestingly, these extracts were found to increase the concentration of 1-Methyl-4-(prop-1-en-2-yl)benzene and p-cymene-8-ol. This suggests that the antioxidant properties of the plant extracts interfere with the degradation pathway, likely by scavenging oxygen radicals and thus blocking the pathway from p-cymene-8-ol to p-methylacetophenone. []

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